3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a methoxy group, a morpholine ring, and a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxybenzenesulfonyl chloride with morpholine under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a thian-4-ylmethyl halide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide.
Scientific Research Applications
3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(morpholin-4-yl)aniline
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
3-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to the presence of both the morpholine and thian rings, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-22-15-3-2-4-16(13-15)25(20,21)18-14-17(5-11-24-12-6-17)19-7-9-23-10-8-19/h2-4,13,18H,5-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJHBQFTQYLLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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